molecular formula C19H12O5 B8270662 Methyl 12-hydroxy-6-oxo-6H-dibenzo[c,h]chromene-11-carboxylate CAS No. 1021499-82-0

Methyl 12-hydroxy-6-oxo-6H-dibenzo[c,h]chromene-11-carboxylate

Cat. No.: B8270662
CAS No.: 1021499-82-0
M. Wt: 320.3 g/mol
InChI Key: LBJRDIOYUNBNMI-UHFFFAOYSA-N
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Chemical Reactions Analysis

Methyl 12-hydroxy-6-oxo-6H-dibenzo[c,h]chromene-11-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 12-hydroxy-6-oxo-6H-dibenzo[c,h]chromene-11-carboxylate is utilized in various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to cellular processes and molecular interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet used in clinical settings.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 12-hydroxy-6-oxo-6H-dibenzo[c,h]chromene-11-carboxylate involves its interaction with specific molecular targets and pathways. The exact molecular targets are still under investigation, but it is known to interact with various enzymes and receptors in biological systems .

Comparison with Similar Compounds

Methyl 12-hydroxy-6-oxo-6H-dibenzo[c,h]chromene-11-carboxylate can be compared with other similar compounds, such as:

  • 7-Hydroxy-3-methoxy-6-oxo-6H-benzo[c]chromene-8-carboxylic acid
  • 3,7-Dihydroxy-6-oxo-6H-benzo[c]chromene-8-carboxylic acid
  • 1,7-Dihydroxy-6-oxo-6H-benzo[c]chromene-8-carboxylic acid

These compounds share similar structural features but differ in their functional groups and specific chemical properties . The uniqueness of this compound lies in its specific hydroxyl and carboxylic acid ester groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

1021499-82-0

Molecular Formula

C19H12O5

Molecular Weight

320.3 g/mol

IUPAC Name

methyl 12-hydroxy-6-oxonaphtho[1,2-c]isochromene-11-carboxylate

InChI

InChI=1S/C19H12O5/c1-23-19(22)15-14-10-6-2-5-9-13(10)18(21)24-17(14)12-8-4-3-7-11(12)16(15)20/h2-9,20H,1H3

InChI Key

LBJRDIOYUNBNMI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2C3=C1C4=CC=CC=C4C(=O)O3)O

Origin of Product

United States

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